molecular formula C13H17NO8 B1305222 2,3,4,5-Tetra-O-acetyl-D-ribononitrile

2,3,4,5-Tetra-O-acetyl-D-ribononitrile

Cat. No.: B1305222
M. Wt: 315.28 g/mol
InChI Key: YHTPKBYAZJOQCI-XQQFMLRXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,4,5-Tetra-O-acetyl-D-ribononitrile (CAS 25546-50-3) is a protected ribose derivative of interest in synthetic organic chemistry, particularly in nucleoside synthesis . The acetyl groups protect the hydroxyl moieties, a common strategy to control reactivity during multi-step synthesis. The nitrile functional group (-C≡N) is a versatile intermediate; it can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or react with Grignard reagents to form ketones, providing multiple pathways for molecular diversification . In a broader research context, the nitrile group is a key pharmacophore found in numerous FDA-approved pharmaceuticals, as it can enhance binding affinity to biological targets and improve a compound's pharmacokinetic profile . This combination of a sugar backbone and a reactive nitrile makes this compound a valuable building block for researchers in medicinal chemistry and chemical biology. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C13H17NO8

Molecular Weight

315.28 g/mol

IUPAC Name

[(2R,3S,4S)-2,3,4-triacetyloxy-4-cyanobutyl] acetate

InChI

InChI=1S/C13H17NO8/c1-7(15)19-6-12(21-9(3)17)13(22-10(4)18)11(5-14)20-8(2)16/h11-13H,6H2,1-4H3/t11-,12+,13-/m0/s1

InChI Key

YHTPKBYAZJOQCI-XQQFMLRXSA-N

Isomeric SMILES

CC(=O)OC[C@H]([C@H]([C@H](C#N)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC(C(C(C#N)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Acetylated Aldononitriles

Compound Name CAS RN Molecular Formula Molecular Weight (g/mol) Key Features/Applications
This compound 25546-50-3 C₁₃H₁₇NO₈ 315.28 Biomedical intermediate; ribose backbone
D-Xylononitrile, 2,3,4,5-tetraacetate 13501-95-6 C₁₃H₁₇NO₈ 315.28 Xylose configuration; similar reactivity but distinct stereochemical interactions
D-Arabinononitrile, 2,3,4,5-tetraacetate 3089-55-2 C₁₃H₁₇NO₈ 315.28 Arabinose backbone; potential use in antiviral drug synthesis

Key Differences:

Stereochemistry: The ribo configuration (ribose backbone) enhances compatibility with RNA-related drug synthesis, whereas the xylo and arabino isomers exhibit altered hydrogen-bonding patterns due to axial/equatorial hydroxyl group orientations . The InChIKey YHTPKBYAZJOQCI-UHFFFAOYSA-N is shared among isomers, highlighting identical connectivity but distinct spatial arrangements .

Physicochemical Properties: All isomers share identical molecular formulas and weights but differ in melting points and solubility. For example, D-xylononitrile tetraacetate demonstrates higher thermal stability in gas chromatography analyses .

Applications: The ribo derivative is prioritized in nucleoside analog synthesis due to its biological relevance, while xylo and arabino analogs are explored for antiviral and antibacterial applications .

Research Findings and Discrepancies

  • Nomenclature Conflicts: cites a molecular formula of C₁₁H₂₀O₅ for this compound, conflicting with NIST data (C₁₃H₁₇NO₈). This may reflect variations in acetylation degrees or reporting errors .
  • Synthetic Utility: The ribo isomer’s nitrile group facilitates click chemistry applications, whereas arabino derivatives show promise in glycomimetics due to their rare sugar backbone .

Preparation Methods

Acetylation of D-ribose to 2,3,4,5-Tetra-O-acetyl-D-ribose

The initial step involves the acetylation of D-ribose to protect the hydroxyl groups:

  • D-ribose is dissolved in methanol and treated with catalytic sulfuric acid to form methyl ribofuranoside intermediates.
  • After neutralization and removal of methanol under reduced pressure, acetic acid and acetic anhydride are added.
  • The mixture is heated (typically around 100°C) for several hours to complete acetylation, yielding methyl 2,3,5-tri-O-acetyl ribofuranoside.
  • Further acetylation with sulfuric acid and acetic anhydride at controlled temperatures (20±5°C) converts the intermediate to 1,2,3,5-tetra-O-acetyl ribofuranose derivatives.

Isolation and Purification

  • The reaction mixture is neutralized with lithium carbonate.
  • Vacuum distillation removes excess reagents and solvents.
  • The product is extracted with organic solvents such as dichloromethane and washed with aqueous sodium bicarbonate and sodium chloride solutions.
  • Crystallization is induced by cooling and addition of water/isopropanol mixtures, yielding purified tetra-O-acetyl ribofuranose as a white solid.

Conversion to 2,3,4,5-Tetra-O-acetyl-D-ribononitrile

  • The anomeric position is functionalized by reaction with reagents such as triazole methyl ester or other nucleophiles under acidic catalysis (e.g., trifluoromethanesulfonic acid).
  • The reaction is conducted at elevated temperatures (around 115°C) under vacuum to facilitate substitution.
  • After completion, the mixture is cooled, precipitated, and filtered to isolate the nitrile derivative or related functionalized product.

Representative Experimental Data and Yields

Step Conditions Yield (%) Notes
Formation of methyl ribofuranoside Methanol, sulfuric acid, 20°C, 3 h Quantitative Intermediate for acetylation
Acetylation to tri-O-acetyl derivative Acetic acid, acetic anhydride, 100°C, 4 h High (>90%) Controlled temperature critical
Conversion to tetra-O-acetyl ribofuranose Sulfuric acid, acetic anhydride, 20°C, 2 h 60-75% Mixture of α/β anomers, β predominant
Functionalization to nitrile derivative Triflic acid, vacuum, 115°C, 4 h ~75% Requires careful temperature control

Analytical Characterization

  • Purity: Gas chromatography (GC) confirms purity >98% for tetra-O-acetyl ribofuranose.
  • Melting Point: 82–85°C for the acetylated sugar derivative.
  • Specific Rotation: Approximately -13° to -16° (C=5, MeOH), indicating stereochemical integrity.
  • HPLC Analysis: Used to determine α/β anomer ratios; typical β-anomer predominance (~94%) observed.

Notes on Reaction Control and Optimization

  • Temperature control during acetylation and acid-catalyzed steps is critical to avoid decomposition or side reactions.
  • Slow addition of sulfuric acid and acetic anhydride ensures controlled acetylation and minimizes by-products.
  • Neutralization with lithium carbonate and careful solvent removal under vacuum are essential for product purity.
  • Crystallization conditions (temperature, solvent ratios) significantly affect yield and purity of the final product.

Summary Table of Key Reagents and Conditions

Reagent/Condition Purpose Typical Amounts/Conditions
Methanol Solvent for methyl glycoside formation 5 volumes per gram of ribose
Sulfuric acid (95%) Acid catalyst 9.6 g per 100 g ribose
Acetic acid Solvent and acetylation medium 3-4 volumes
Acetic anhydride Acetylation reagent 2-3 equivalents relative to OH groups
Lithium carbonate Neutralization Stoichiometric to acid
Trifluoromethanesulfonic acid Catalyst for nitrile formation Catalytic amounts (~1%)
Temperature Reaction control 20–115°C depending on step

Q & A

Q. What factors contribute to variability in reported therapeutic efficacy across preclinical studies?

  • Methodological Answer :
  • Dosage Regimens : Optimize dose-response curves to account for species-specific pharmacokinetics.
  • Bioavailability : Assess solubility (e.g., logP ~1.5) and membrane permeability using Caco-2 cell models.
  • Biological Replicates : Use ≥3 independent experiments with statistical power analysis to validate results .

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